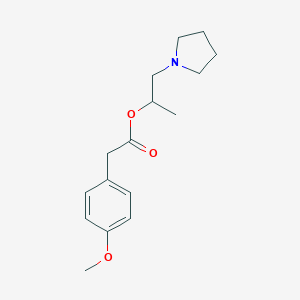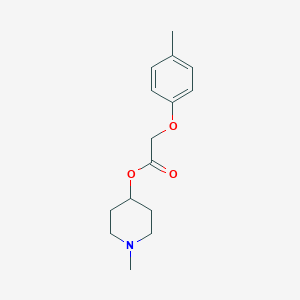
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential drug for the treatment of cancer, inflammation, and neurological disorders. In addition, this compound has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
作用機序
The mechanism of action of 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate is not fully understood, but it is believed to work by binding to specific receptors in the body. For example, in cancer cells, this compound has been shown to bind to the sigma-2 receptor, which is overexpressed in many types of cancer. This binding leads to cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the release of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate in lab experiments is its potency. This compound has been shown to be effective at low concentrations, which can be beneficial for reducing toxicity and minimizing unwanted side effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate. One area of interest is the development of this compound as a PET imaging agent for cancer diagnosis and treatment monitoring. Another area of interest is the investigation of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
合成法
The synthesis method for 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with pyrrolidine and 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified through column chromatography. The yield of this reaction is typically around 50-60%.
特性
分子式 |
C14H18INO2 |
|---|---|
分子量 |
359.2 g/mol |
IUPAC名 |
1-pyrrolidin-1-ylpropan-2-yl 2-iodobenzoate |
InChI |
InChI=1S/C14H18INO2/c1-11(10-16-8-4-5-9-16)18-14(17)12-6-2-3-7-13(12)15/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChIキー |
MDDXWRBUFJYQFK-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2I |
正規SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)


![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)

